molecular formula C18H14ClNO2 B2460149 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 588712-25-8

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2460149
CAS No.: 588712-25-8
M. Wt: 311.77
InChI Key: LCVAYHJAFDRMRW-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science, due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method provides good yields within a short reaction time.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and efficient methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to minimize environmental impact and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid include other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable candidate for further research and development in various fields .

Properties

IUPAC Name

7-chloro-8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)16-9-14(18(21)22)13-7-8-15(19)11(2)17(13)20-16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVAYHJAFDRMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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